molecular formula C20H16O3 B169217 3-(4-Benzyloxyphenyl)benzoic acid CAS No. 167627-37-4

3-(4-Benzyloxyphenyl)benzoic acid

Cat. No.: B169217
CAS No.: 167627-37-4
M. Wt: 304.3 g/mol
InChI Key: QJCBOVATTIAKOV-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)benzoic acid is a chemical compound with the molecular formula C20H16O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4-Benzyloxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic position.

    Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for converting carboxylic acids to alcohols.

    Substitution: Friedel-Crafts acylation and nitration reactions are typical for introducing substituents on the aromatic ring.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-Benzyloxyphenyl)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its functional groups. The benzyloxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar structure but lacks the additional phenyl ring.

    3-Benzyloxybenzoic acid: Similar structure but with different substitution patterns on the aromatic ring.

    4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness

3-(4-Benzyloxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCBOVATTIAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602440
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-37-4
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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